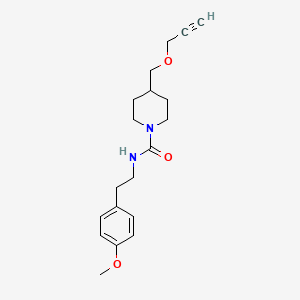
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a piperidine derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood, but it is believed to act as a dopamine transporter inhibitor, similar to other piperidine derivatives. This action leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPMP are largely dependent on its mechanism of action. Studies have shown that MPMP can lead to increased dopamine levels in the brain, which can have various effects on behavior and mood. Additionally, MPMP has been shown to have anxiolytic and antidepressant effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPMP in lab experiments include its unique structure, high purity, and potential applications in various fields. However, the limitations of using MPMP include its potential toxicity and limited knowledge of its mechanism of action.
Orientations Futures
There are many potential future directions for research on MPMP, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. Additionally, MPMP could be used as a tool for studying the dopamine transporter and its role in drug addiction. Overall, MPMP is a promising compound that has the potential to contribute to various fields of scientific research.
Méthodes De Synthèse
The synthesis of MPMP involves a multi-step process that begins with the reaction of 4-methoxyphenethylamine with propargyl bromide in the presence of a base to yield 4-methoxyphenethyl propargyl ether. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, MPMP. The synthesis of MPMP has been optimized to yield high purity and yield, making it a viable option for scientific research.
Applications De Recherche Scientifique
MPMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MPMP has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, MPMP has been used to study the role of the dopamine transporter in the brain and its potential implications for drug addiction. In pharmacology, MPMP has been used to study the effects of various drugs on the central nervous system.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-14-24-15-17-9-12-21(13-10-17)19(22)20-11-8-16-4-6-18(23-2)7-5-16/h1,4-7,17H,8-15H2,2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATAWHZJVPUIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)COCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

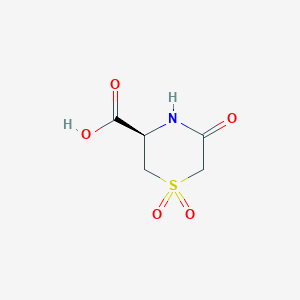
![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2393884.png)
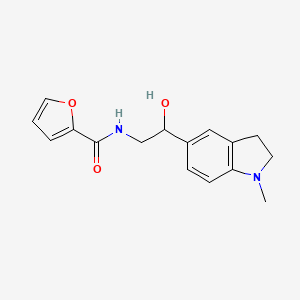
![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)

![2-[(4-Ethylbenzyl)amino]butan-1-ol](/img/structure/B2393891.png)
![(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide](/img/structure/B2393892.png)

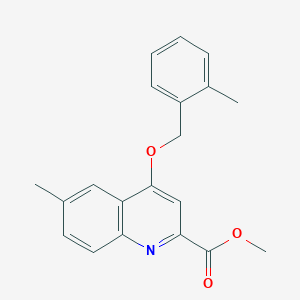
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)
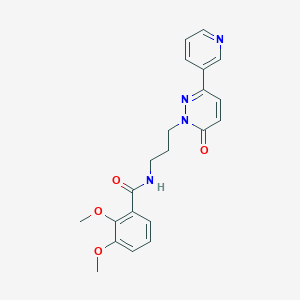
![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)